6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free conditions are likely to be adopted to ensure environmentally friendly and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but differs in its core structure.
2-(aminomethyl)-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: This compound has a similar thiadiazolo[3,2-a]pyrimidine core but different substituents.
Uniqueness
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H3BrF3N3OS |
---|---|
Molecular Weight |
314.08 g/mol |
IUPAC Name |
6-bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H3BrF3N3OS/c1-2-13-14-5(15)3(8)4(7(9,10)11)12-6(14)16-2/h1H3 |
InChI Key |
SQWGZXSOMHSZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C(=C(N=C2S1)C(F)(F)F)Br |
Origin of Product |
United States |
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